

In-Depth Technical Guide: Fmoc-Thr(PO3H2)-OH for Advanced Peptide Synthesis

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| Compound of Interest | | |
|----------------------|--------------------|-----------|
| Compound Name: | Fmoc-Thr(PO3H2)-OH | |
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability, purity, and application of N- α -Fmoc-O-phospho-L-threonine (**Fmoc-Thr(PO3H2)-OH**), a critical building block for the synthesis of phosphopeptides. Phosphorylation of threonine residues is a key post-translational modification that governs a multitude of cellular processes, making synthetic phosphopeptides invaluable tools in proteomics, drug discovery, and signal transduction research.[1][2]

Commercial Availability and Purity

The accessibility and purity of **Fmoc-Thr(PO3H2)-OH** are crucial considerations for its successful application in solid-phase peptide synthesis (SPPS). While several vendors offer this reagent, obtaining precise, lot-specific purity data often requires direct inquiry. The following table summarizes publicly available information from prominent suppliers. Researchers are strongly encouraged to request a Certificate of Analysis (CoA) for detailed purity information.



| Supplier | Product Number | Stated Purity | Analytical Method | Availability |
|-----------------------------|--|--|----------------------|---|
| Biosynth | FF111333 | Inquiry required | Not specified | Inquire for details |
| Aapptec | AFT115 (Fmoc- Thr(HPO3Bzl)- OH) | Lot-specific (request CoA) | Not specified | In stock (benzyl- protected version)[3] |
| Sigma-Aldrich (Merck) | 852070 (Fmoc- Thr(PO(OBzl)OH)-OH) | ≥95.0% (HPLC) | HPLC | Inquire for details |
| CEM | - | Not directly listed, but offer other Fmoc- amino acids with ≥99.0% HPLC purity | HPLC | Inquire for details[4] |
| Santa Cruz Biotechnology | sc-220003 (Fmoc-pTyr-OH) | ≥98% | Not specified | In stock (tyrosine analog)[5] |
| Cayman Chemical | 10006323 (Fmoc-pTyr-OH) | ≥98% | Not specified | In stock (tyrosine analog)[5] |

Note: Information for the directly comparable **Fmoc-Thr(PO3H2)-OH** is limited. Data for the benzyl-protected threonine and the analogous phosphotyrosine derivatives are included for reference, as they often share similar analytical and handling protocols.

Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of Phosphothreonine-Containing Peptides

The incorporation of **Fmoc-Thr(PO3H2)-OH** into a peptide sequence via Fmoc-SPPS requires careful optimization of coupling conditions to ensure high efficiency and minimize side reactions. The unprotected phosphate group can interfere with standard coupling procedures.



Materials:

- Fmoc-Thr(PO3H2)-OH
- Rink Amide or Wang resin
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine, 20% in DMF
- Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Protocol:

- Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.
- Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.
- Coupling of Fmoc-Thr(PO3H2)-OH:
 - Pre-activate a solution of Fmoc-Thr(PO3H2)-OH (3-5 equivalents relative to resin loading), HATU or HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.



- Add the activated amino acid solution to the resin.
- Allow the coupling reaction to proceed for 1-4 hours at room temperature. Microwaveassisted coupling can significantly reduce the reaction time.
- Monitor the coupling efficiency using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete reaction), a second coupling may be necessary.
- Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
- Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
- Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
- Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry it.
 Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Purity Analysis of Fmoc-Thr(PO3H2)-OH

High-Performance Liquid Chromatography (HPLC):

RP-HPLC is the standard method for assessing the purity of Fmoc-amino acids.

- Column: C18 column (e.g., 4.6 x 250 mm, 5 μm particle size)
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a common starting point.
- Flow Rate: 1 mL/min



• Detection: UV absorbance at 265 nm and 301 nm (characteristic of the Fmoc group).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ³¹P NMR are powerful tools for structural confirmation and purity assessment.

- ¹H NMR: The spectrum should show characteristic peaks for the Fmoc group protons (around 7.3-7.8 ppm), the threonine backbone protons, and the methyl group of threonine. The integration of these signals can provide information on purity.
- ³¹P NMR: A single peak in the ³¹P NMR spectrum confirms the presence of the phosphate group and can indicate the presence of phosphorus-containing impurities. The chemical shift will be dependent on the pH and the solvent used.[6][7]

Mass Spectrometry (MS):

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of **Fmoc-Thr(PO3H2)-OH**.

Visualizations Signaling Pathway Involving Phosphothreonine

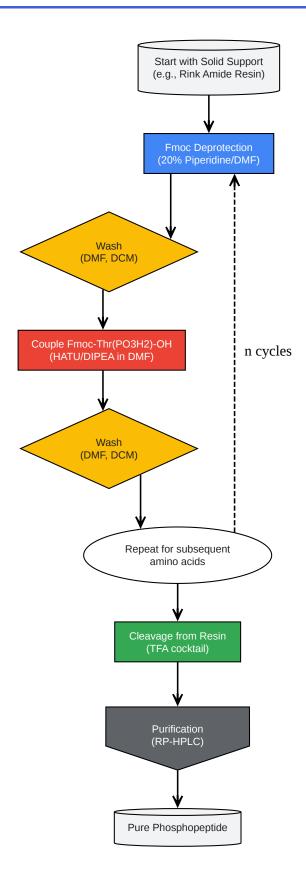


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Caption: A simplified MAPK/ERK signaling pathway where threonine phosphorylation plays a key role.

Experimental Workflow for Phosphopeptide Synthesis



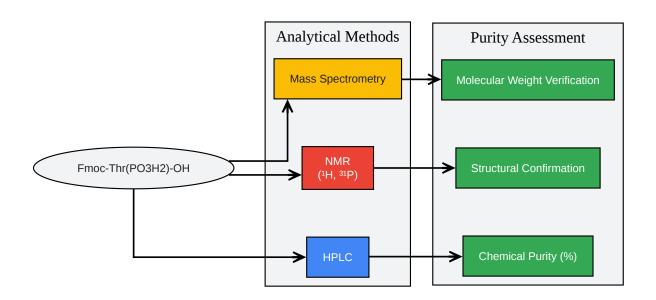


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Caption: A general workflow for the solid-phase synthesis of a phosphothreonine-containing peptide.

Logical Relationship of Purity Analysis



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